molecular formula C16H23N3O B2666285 1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2034208-85-8

1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea

Cat. No.: B2666285
CAS No.: 2034208-85-8
M. Wt: 273.38
InChI Key: DPUJLGNNRKFGTR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropylpyridinyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea typically involves the reaction of cyclohexyl isocyanate with 5-cyclopropylpyridin-3-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea oxide.

    Reduction: Formation of cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]amine.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclohexyl and cyclopropylpyridinyl groups contribute to its binding affinity and specificity. The urea moiety plays a crucial role in hydrogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]amine: Similar structure but lacks the urea moiety.

    1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-Cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is unique due to the presence of the urea moiety, which imparts distinct chemical properties and reactivity. The combination of cyclohexyl and cyclopropylpyridinyl groups further enhances its versatility in various applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(19-15-4-2-1-3-5-15)18-10-12-8-14(11-17-9-12)13-6-7-13/h8-9,11,13,15H,1-7,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUJLGNNRKFGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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